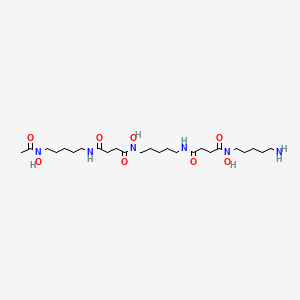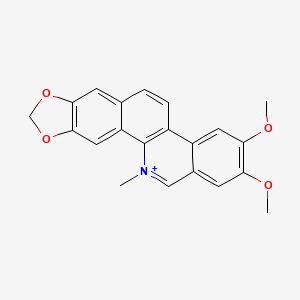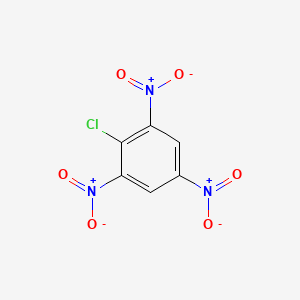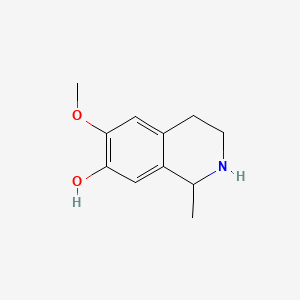
2,4,6-Triphénylaniline
Vue d'ensemble
Description
2,4,6-Triphenylaniline is an organic compound with the chemical formula (C6H5)3C6H2NH2 . It has a molecular weight of 321.41 . It is a pale cream-colored powder .
Synthesis Analysis
2,4,6-Triphenylaniline can be synthesized by oxidizing it to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine .Molecular Structure Analysis
The molecular structure of 2,4,6-Triphenylaniline is represented by the SMILES stringNc1c(cc(cc1-c2ccccc2)-c3ccccc3)-c4ccccc4 . Chemical Reactions Analysis
2,4,6-Triphenylaniline can be oxidized to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine .Physical And Chemical Properties Analysis
2,4,6-Triphenylaniline is a pale cream-colored powder . It has a melting point of 122-125°C . The molecular weight is 321.41 .Applications De Recherche Scientifique
Application dans le traitement du diabète de type 2
La 2,4,6-triphénylaniline (TPA) a été isolée d'un champignon endophyte Alternaria longipes de la souche VITN14G de la plante de mangrove Avicennia officinalis, et elle a montré une activité antidiabétique in vitro prometteuse pour le diabète de type 2 (DT2) {svg_1}.
Méthode d'application : La TPA a été encapsulée à l'aide d'une nanoémulsion (NE) pour surmonter le problème de stabilité et de perméabilité afin d'augmenter ses applications thérapeutiques {svg_2}.
Résultats : La NE chargée en TPA a montré des effets non toxiques sur les lignées cellulaires normales L929 (tissu conjonctif sous-cutané aréolaire et adipeux de Mus musculus) avec un pourcentage de viabilité de 92 % {svg_3}. Une étude de libération in vitro a révélé la libération lente et soutenue de la TPA pendant 48 heures à partir de la NE sous le mécanisme de diffusion de Fick et a suivi le modèle de Higuchi pour la cinétique de libération {svg_4}. Le pourcentage d'inhibition de l'α-glucosidase et de l'α-amylase de la NE chargée en TPA s'est avéré être de 78,5 et 43,42 %, respectivement {svg_5}.
Oxydation en composés azoïques
La this compound peut être oxydée en azo (2,4,6-triphénylbenzène) dans l'acétonitrile contenant de la pyridine {svg_6} {svg_7}. Ce processus peut être utilisé dans la synthèse de divers composés organiques.
Safety and Hazards
Mécanisme D'action
Target of Action
It has been noted that the compound may have an impact on the respiratory system .
Mode of Action
It has been reported that 2,4,6-triphenylaniline can be oxidized to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine . This suggests that the compound may interact with its targets through oxidation processes.
Result of Action
One study has reported that a nanoemulsion formulation of 2,4,6-triphenylaniline showed satisfactory in vitro antidiabetic activity for type 2 diabetes mellitus .
Analyse Biochimique
Biochemical Properties
2,4,6-Triphenylaniline plays a significant role in biochemical reactions due to its structural properties. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, 2,4,6-Triphenylaniline has been shown to inhibit the activity of certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. This inhibition can affect the overall metabolic processes within cells. Additionally, 2,4,6-Triphenylaniline can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of 2,4,6-Triphenylaniline on cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,4,6-Triphenylaniline can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of 2,4,6-Triphenylaniline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, 2,4,6-Triphenylaniline has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2,4,6-Triphenylaniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Triphenylaniline have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of 2,4,6-Triphenylaniline, resulting in a decrease in its biological activity. Additionally, long-term studies have indicated that 2,4,6-Triphenylaniline can have sustained effects on cellular function, with changes in gene expression and metabolic activity persisting over extended periods .
Dosage Effects in Animal Models
The effects of 2,4,6-Triphenylaniline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in animal behavior or physiology . At higher doses, 2,4,6-Triphenylaniline can induce toxic effects, including alterations in liver and kidney function, as well as changes in blood biochemistry . These dose-dependent effects highlight the importance of careful dosage optimization in the use of 2,4,6-Triphenylaniline in therapeutic applications.
Metabolic Pathways
2,4,6-Triphenylaniline is involved in several metabolic pathways within cells. It can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a key role in the oxidative metabolism of xenobiotics . The metabolism of 2,4,6-Triphenylaniline can lead to the formation of reactive intermediates, which can interact with cellular macromolecules, potentially leading to toxic effects. Additionally, 2,4,6-Triphenylaniline can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of 2,4,6-Triphenylaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in the cellular uptake and efflux of xenobiotics . Additionally, 2,4,6-Triphenylaniline can bind to plasma proteins, such as albumin, which can influence its distribution and accumulation within tissues . These interactions can affect the overall bioavailability and pharmacokinetics of 2,4,6-Triphenylaniline.
Subcellular Localization
The subcellular localization of 2,4,6-Triphenylaniline is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize primarily in the cytoplasm, where it can interact with various cytoplasmic proteins and enzymes . Additionally, 2,4,6-Triphenylaniline can be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through interactions with targeting signals and post-translational modifications . These localization patterns can influence the biological activity and function of 2,4,6-Triphenylaniline within cells.
Propriétés
IUPAC Name |
2,4,6-triphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWKGKUGJDMKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348015 | |
| Record name | 2,4,6-Triphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6864-20-6 | |
| Record name | 2,4,6-Triphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triphenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


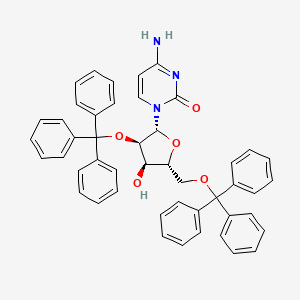




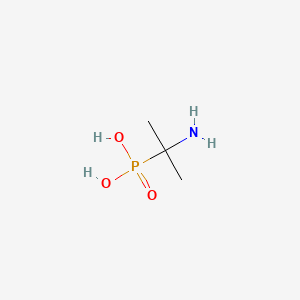
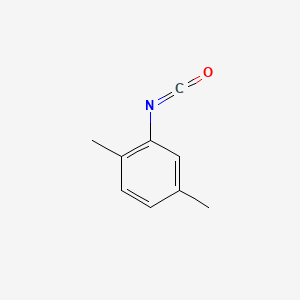

![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)

